molecular formula C9H10BrClN2O2 B083572 Chlorbromuron CAS No. 13360-45-7

Chlorbromuron

Cat. No.: B083572
CAS No.: 13360-45-7
M. Wt: 293.54 g/mol
InChI Key: NLYNUTMZTCLNOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorobromouron belongs to the class of phenyl-urea herbicides . The primary target of Chlorobromouron is the process of photosynthesis in weeds . By inhibiting photosynthesis, Chlorobromouron prevents the growth of many annual and perennial weeds .

Mode of Action

As a phenyl-urea herbicide, it likely interferes with the electron transfer in photosystem ii during photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting the growth of the weed.

Result of Action

The primary result of Chlorobromouron’s action is the inhibition of weed growth. By disrupting photosynthesis, Chlorobromouron deprives the weed of the energy it needs to grow. Over time, this energy deprivation leads to the death of the weed, thereby controlling its population in the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chlorobromouron. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption and distribution of the herbicide in the plant. Furthermore, these factors can also influence the rate at which Chlorobromouron is broken down or removed from the environment. For instance, heavy rainfall could wash away the herbicide, reducing its effectiveness, while high temperatures could increase the rate of its breakdown .

Preparation Methods

Chlorbromuron is synthesized through a series of chemical reactions involving the introduction of bromine and chlorine atoms into a phenylurea structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates .

Chemical Reactions Analysis

Chlorbromuron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated compounds, while reduction produces amine derivatives .

Comparison with Similar Compounds

Chlorbromuron belongs to the class of phenylurea herbicides, which includes other compounds such as:

This compound is unique due to its specific combination of bromine and chlorine atoms, which contribute to its distinct herbicidal properties and environmental behavior .

Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea
Source PubChem
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InChI

InChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNUTMZTCLNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6040290
Record name Chlorbromuron
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Molecular Weight

293.54 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline]
Record name Chlorbromuron
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Solubility

SOL IN ACETONE & DIMETHYLFORMAMIDE, SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE, Moderately soluble in xylene., In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C).
Record name CHLORBROMURON
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Density

1.68 g/cu cm at 20 °C
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Vapor Pressure

0.0000004 [mmHg], 3.97X10-7 mm Hg @ 20 °C
Record name Chlorbromuron
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Mechanism of Action

THE PHYTOTOXIC SYMPTOMS ASSOCIATED WITH CHLORBROMURON ARE APPARENT IN THE LEAVES. THIS RESPONSE VARIES FROM A CONDITION OF RAPID INITIAL CHLOROSIS FOLLOWED BY NECROSIS FOR HIGH CONCN TO AN EARLY CHLOROSIS WITH SUBSEQUENT RECOVERY FOR SUBLETHAL CONCN. THE PRIMARY EFFECT OF CHLORBROMURON IS INHIBITION OF HILL REACTION. THIS INVOLVES OXYGEN EVOLUTION SITE IN PHYTOSYSTEM II. ... PREVENTS FORMATION OF ATP, & NADPH ... NECESSARY FOR CO2 FIXATION.
Record name CHLORBROMURON
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Color/Form

WHITE CRYSTALLINE, Off white color, crystalline, Colorless powder

CAS No.

13360-45-7
Record name Chlorbromuron
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Record name Chlorbromuron [BSI:ISO]
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Record name CHLORBROMURON
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Melting Point

95-97 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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